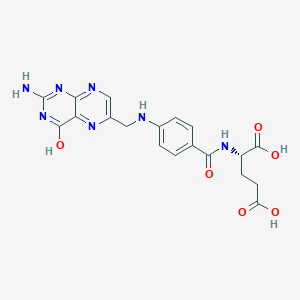

(2S,4R)-1-Benzyl 2-methyl 4-((methylsulfonyl)oxy)pyrrolidine-1,2-dicarboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related pyrrolidine derivatives often involves complex reactions that highlight the innovative approaches chemists use to create these compounds. For instance, the direct conversion of 4-pentenylsulfonamides to 2-formylpyrrolidines and a 2-ketopyrrolidine through aerobic copper-catalyzed alkene aminooxygenation showcases a method that might be applicable or provide insights into the synthesis of similar compounds, including (2S,4R)-1-Benzyl 2-methyl 4-((methylsulfonyl)oxy)pyrrolidine-1,2-dicarboxylate (Wdowik & Chemler, 2017).

Molecular Structure Analysis

Structural characterisation of compounds containing sulfonyl groups, such as in the metal complexes study, provides insight into how sulfonyl and related groups might influence the molecular structure and stability of (2S,4R)-1-Benzyl 2-methyl 4-((methylsulfonyl)oxy)pyrrolidine-1,2-dicarboxylate. These studies reveal the intricacies of molecular interactions and the potential for forming stable complexes, which could inform the design and synthesis of targeted molecules (Sousa et al., 2001).

Chemical Reactions and Properties

The reactivity of sulfonyl compounds, as observed in various chemical reactions, can be instrumental in understanding the behavior of (2S,4R)-1-Benzyl 2-methyl 4-((methylsulfonyl)oxy)pyrrolidine-1,2-dicarboxylate. For instance, studies on the CYP2C8- and CYP3A-mediated C-Demethylation of compounds containing sulfonyl groups provide valuable insights into the metabolic pathways and chemical stability of sulfonyl-containing pyrrolidines (Prakash et al., 2008).

科学的研究の応用

Ligand Applications in Metal-Catalyzed Reactions

The compound, particularly its derivatives, serves as a powerful ligand in metal-catalyzed reactions. For instance, an amide derivative (HMNPC) derived from 4-hydroxy-L-proline and 2-methyl naphthalen-1-amine, exhibited potent ligand activity in Cu-catalyzed coupling of (hetero)aryl halides with sulfinic acid salts. This enabled the coupling of (hetero)aryl chlorides and NaSO2Me, yielding pharmaceutically important (hetero)aryl methylsulfones (Ma et al., 2017).

Synthesis of Pharmaceutical Intermediates

The compound and its related structures play a crucial role in the synthesis of pharmaceutical intermediates. For instance, derivatives are utilized in the synthesis of Dexlansoprazole, a treatment for gastroesophageal reflux disease (GERD) and other gastric acid-related diseases. The synthesis involves a modified process that includes N-oxidation, one-pot synthesis, oxidation, and chlorination, emphasizing green metrics assessment based on atom economy and reaction mass efficiency (Gilbile et al., 2017).

Structural Characterization and Coordination Chemistry

In coordination chemistry, the compound's derivatives are crucial for understanding the structure and behavior of metal complexes. For instance, the interaction of 2-pyridinecarboxaldehyde with N-tosyl-1,2-diaminobenzene led to the isolation of products used to obtain complexes containing potentially tridentate and monoanionic ligands. These complexes have been characterized through various techniques including magnetic measurements, IR, mass spectrometry, and crystallography (Sousa et al., 2001).

Safety And Hazards

特性

IUPAC Name |

1-O-benzyl 2-O-methyl (2S,4R)-4-methylsulfonyloxypyrrolidine-1,2-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO7S/c1-21-14(17)13-8-12(23-24(2,19)20)9-16(13)15(18)22-10-11-6-4-3-5-7-11/h3-7,12-13H,8-10H2,1-2H3/t12-,13+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKWWVKKYRCEOCX-OLZOCXBDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(CN1C(=O)OCC2=CC=CC=C2)OS(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1C[C@H](CN1C(=O)OCC2=CC=CC=C2)OS(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30471183 |

Source

|

| Record name | 1-Benzyl 2-methyl (2S,4R)-4-[(methanesulfonyl)oxy]pyrrolidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30471183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,4R)-1-Benzyl 2-methyl 4-((methylsulfonyl)oxy)pyrrolidine-1,2-dicarboxylate | |

CAS RN |

117811-78-6 |

Source

|

| Record name | 1-Benzyl 2-methyl (2S,4R)-4-[(methanesulfonyl)oxy]pyrrolidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30471183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 8-methyl-3-oxo-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B50500.png)

![3-[(1S,2S)-2-[[Bis(trideuteriomethyl)amino]methyl]-1-hydroxycyclohexyl]phenol](/img/structure/B50513.png)

![16,17-Dimethoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,15(20),16,18-heptaene](/img/structure/B50526.png)